5-Bromo-2-(methylthio)pyrimidine-4-carboxylic acid

Catalog No.
S665460
CAS No.
50593-92-5
M.F
C6H5BrN2O2S
M. Wt
249.09 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-Bromo-2-(methylthio)pyrimidine-4-carboxylic acid

CAS Number

50593-92-5

Product Name

5-Bromo-2-(methylthio)pyrimidine-4-carboxylic acid

IUPAC Name

5-bromo-2-methylsulfanylpyrimidine-4-carboxylic acid

Molecular Formula

C6H5BrN2O2S

Molecular Weight

249.09 g/mol

InChI

InChI=1S/C6H5BrN2O2S/c1-12-6-8-2-3(7)4(9-6)5(10)11/h2H,1H3,(H,10,11)

InChI Key

YJEWVVYJOJJLBP-UHFFFAOYSA-N

SMILES

CSC1=NC=C(C(=N1)C(=O)O)Br

Canonical SMILES

CSC1=NC=C(C(=N1)C(=O)O)Br

Potential as a Building Block for Pharmaceutical Development

5-Bromo-2-(methylthio)pyrimidine-4-carboxylic acid (5-Br-2-MeS-PCA) holds potential as a valuable building block for the synthesis of diverse pharmaceutical agents. Its chemical structure incorporates a pyrimidine ring, a common scaffold found in numerous clinically relevant drugs, including antiviral medications and anti-cancer agents []. The presence of the bromine and methylthio groups further enhances its potential for chemical modification, allowing for the creation of various analogues with potentially diverse therapeutic properties []. However, it is essential to note that 5-Br-2-MeS-PCA itself has not been extensively investigated for its own pharmacological activity, and further research is needed to explore its potential as a drug candidate.

Applications in Medicinal Chemistry Research

5-Br-2-MeS-PCA serves as a valuable tool in medicinal chemistry research, particularly in structure-activity relationship (SAR) studies. By introducing this building block into different molecular frameworks, researchers can systematically evaluate the impact of specific chemical modifications on the biological activity of the resulting compounds. This approach allows for the identification of key structural elements crucial for desired therapeutic effects, ultimately aiding in the optimization of drug candidates [].

5-Bromo-2-(methylthio)pyrimidine-4-carboxylic acid is a heterocyclic organic compound characterized by its pyrimidine ring structure with a bromine atom and a methylthio group. Its molecular formula is C6H5BrN2O2SC_6H_5BrN_2O_2S, and it has a molecular weight of approximately 249.09 g/mol. The compound appears as a crystalline powder, typically white to light yellow in color, and has a melting point of around 177 °C .

The compound's structure includes:

  • A bromine atom at the 5-position of the pyrimidine ring.
  • A methylthio group at the 2-position.
  • A carboxylic acid functional group at the 4-position, which contributes to its acidic properties.

Currently, there is no scientific literature readily available on the specific mechanism of action of 5-Br-2-MeSPy-4-COOH in biological systems.

  • Safety data is not readily available on supplier websites or in open-source scientific literature [, ]. As a general precaution, any unknown compound should be handled with care in a well-ventilated fume hood using appropriate personal protective equipment (PPE) like gloves, safety glasses, and a lab coat.
Typical of pyrimidine derivatives, including:

  • Substitution Reactions: The bromine atom can be replaced by nucleophiles in nucleophilic substitution reactions, allowing for the synthesis of various derivatives.
  • Decarboxylation: Under certain conditions, the carboxylic acid group may undergo decarboxylation, leading to the formation of other pyrimidine derivatives.
  • Condensation Reactions: The carboxylic acid can react with amines or alcohols to form amides or esters, respectively.

Research indicates that 5-Bromo-2-(methylthio)pyrimidine-4-carboxylic acid exhibits notable biological activities, particularly in pharmacology. It has been studied for its potential as:

  • Antimicrobial Agents: It shows activity against various bacterial strains.
  • Anticancer Properties: Preliminary studies suggest it may inhibit certain cancer cell lines, although further research is required to fully understand its mechanisms and efficacy.

Several methods have been documented for synthesizing 5-Bromo-2-(methylthio)pyrimidine-4-carboxylic acid:

  • Bromination of Pyrimidines: Starting from 2-(methylthio)pyrimidine-4-carboxylic acid, bromination can be achieved using brominating agents such as N-bromosuccinimide.
  • Carboxylation Reactions: The introduction of the carboxylic acid group can be accomplished through reactions involving carbon dioxide in the presence of bases.
  • Multi-step Synthesis: A combination of alkylation and functionalization reactions can yield this compound from simpler precursors.

5-Bromo-2-(methylthio)pyrimidine-4-carboxylic acid finds applications in several fields:

  • Pharmaceutical Industry: Utilized as an intermediate in the synthesis of various drugs and bioactive compounds.
  • Agricultural Chemistry: Investigated for potential use in developing new pesticides or herbicides due to its biological activity.
  • Research and Development: Employed in studies related to nucleic acids and enzyme inhibition.

Interaction studies have focused on how 5-Bromo-2-(methylthio)pyrimidine-4-carboxylic acid interacts with biological targets:

  • Protein Binding Studies: Investigations into its binding affinity with specific proteins have shown promise for drug development.
  • Receptor Interaction: Studies suggest potential interactions with various receptors, indicating its role in modulating biological pathways.

Several compounds share structural similarities with 5-Bromo-2-(methylthio)pyrimidine-4-carboxylic acid. Here is a comparison highlighting their uniqueness:

Compound NameSimilarityUnique Features
Methyl 5-bromo-2-(methylthio)pyrimidine-4-carboxylate0.94Ester derivative; different functional group at the carboxyl position
5-Bromo-2-(methylsulfonyl)pyrimidine-4-carboxylic acid0.85Contains a sulfonyl group instead of a methylthio group
5-Bromo-4-pyrimidinecarboxylic acid0.78Lacks the methylthio substituent; simpler structure
5-Amino-2-(methylthio)pyrimidine-4-carboxylic acid0.77Contains an amino group instead of bromine
2-Methylsulfanylpyrimidine-4-carboxylic acid0.83No bromination; different substitution pattern

These comparisons illustrate how variations in substituents affect the chemical properties and potential applications of similar compounds while emphasizing the unique characteristics of 5-Bromo-2-(methylthio)pyrimidine-4-carboxylic acid.

XLogP3

1.6

GHS Hazard Statements

Aggregated GHS information provided by 41 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.56%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

50593-92-5

Wikipedia

5-Bromo-2-(methylthio)pyrimidine-4-carboxylic acid

Dates

Modify: 2023-08-15

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